N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that contains a benzo[d]thiazol-2-yl moiety . This moiety is present in many commercially important organic fluorescent materials . The compound was an unexpected product in an attempted synthesis .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The benzothiazole and chromene ring systems of the compound are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by about 40 out of the chromene plane .Chemical Reactions Analysis
The compound was the product of a one-pot reaction of N-[2-(benzo[d]thiazol-2-yl)-acetyl]benzohydrazide with 5-bromo-salicylaldehde and 4-p-toluidine .Physical and Chemical Properties Analysis
The Cchromene N—C angle of the compound is wide [125.28 (8)] . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Heterocyclic Synthesis
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been explored in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, were used to yield derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial and Anticancer Properties
Compounds synthesized from this compound have shown significant antibacterial and anticancer activities. For instance, certain derivatives have displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds have been evaluated for their cytotoxic activity against mammalian Vero cell lines, showing antibacterial activity at non-cytotoxic concentrations (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Moreover, some derivatives have shown anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, demonstrating their potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Synthesis and Characterization of Complexes
The compound has been involved in the synthesis and characterization of novel complexes. These complexes have been studied for their antimicrobial activity, showing potential as effective antibacterial agents (Landage, Thube, & Karale, 2019). This highlights the compound's versatility in creating new chemical entities with significant biological activities.
Mechanism of Action
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c1-14-17(13-23-26(14)15-7-3-2-4-8-15)20(27)25-21-16(11-12-28-21)22-24-18-9-5-6-10-19(18)29-22/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNKZJUGQOTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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